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molecular formula C11H11NO B8332440 2,7-Dimethylquinolin-6-ol

2,7-Dimethylquinolin-6-ol

Cat. No. B8332440
M. Wt: 173.21 g/mol
InChI Key: RMTAJUYBQPYQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296758B2

Procedure details

Compound 2C was prepared following the procedure used to prepare compound 1D of Example 1, except that 2,7-dimethylquinolin-6-ol (2B) was used instead of compound 1C. LCMS-ESI+ (m/z): 252.2, 254.2 (M+H)+.
Name
compound 1D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([OH:12])=[C:10](Cl)[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH3:14])=[N:7]2.[CH3:15]C1C=CC2C(=CC(C)=C(O)C=2)N=1>>[Br:1][C:2]1[C:11]([OH:12])=[C:10]([CH3:15])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH3:14])=[N:7]2

Inputs

Step One
Name
compound 1D
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C=CC(=NC2=CC(=C1O)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=CC(=C(C=C2C=C1)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC(=NC2=CC(=C1O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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